molecular formula C8H7NS B1359783 (Phenylthio)acetonitrile CAS No. 5219-61-4

(Phenylthio)acetonitrile

Cat. No. B1359783
CAS RN: 5219-61-4
M. Wt: 149.21 g/mol
InChI Key: QMJWPWCKRKHUNY-UHFFFAOYSA-N
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Description

“(Phenylthio)acetonitrile” is a versatile CH-acidic compound that is used in Michael additions and vicarious substitution of hydrogen in aryls . It has a linear formula of C6H5SCH2CN .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, acetonitrile, a related compound, is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7NS .


Chemical Reactions Analysis

“this compound” is known to undergo vicarious nucleophilic substitution (VNS) reactions with anions . This makes the molecule equivalent to an acetonitrile anion synthon with thiophenate as the leaving group .


Physical And Chemical Properties Analysis

“this compound” is a liquid at 20 degrees Celsius . It has a molecular weight of 149.21 g/mol . The compound has a refractive index of 1.583 and a density of 1.142 g/mL at 25 degrees Celsius .

Scientific Research Applications

Electrosynthesis in Non-Aqueous Solutions

(Phenylthio)acetonitrile has been studied in the context of electrosynthesis, particularly in acetonitrile solutions. For instance, Perlo et al. (2000) investigated the nitration of Phenothiazine in acetonitrile, detailing the electrochemical behavior of the reactants and conditions for electrosynthesis (Perlo, Cortona, Silber, & Sereno, 2000).

Oxidation and Reduction Potentials

Research by Larsen et al. (2001) focused on the oxidation and reduction potentials of phenylthiyl radicals in acetonitrile. They measured these potentials for a series of para-substituted phenylthiyl radicals, which provided insights into the thermochemistry of phenylsulfenium cations in solution (Larsen, Holm, Roberson, & Daasbjerg, 2001).

α-Sulfenylation Reactions

Huang et al. (2000) explored the α-sulfenylation reactions of acylsilanes and aldehydes with N-(phenylthio)succinimide. They achieved good yields of α-sulfenylated acylsilanes in acetonitrile, offering a method for synthesizing such compounds (Huang, Liao, De, & Tsai, 2000).

Electrochemical Oxidation Studies

Research into the electrochemical oxidation of phenylthio-related compounds in acetonitrile has been conducted by various scientists. Dakova et al. (1994) examined the electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-ones and related compounds in acetonitrile, offering insights into their oxidation mechanisms (Dakova, Müller, Lamberts, & Evers, 1994).

Kinetic Studies

The kinetics of various reactions involving phenylthio compounds have been a subject of study. For example, Alhaj et al. (2011) investigated the kinetics of oxidation of (phenylthio)acetic acid with N-chlorosaccharin in acetonitrile-water medium, providing detailed insights into the reaction mechanisms (Alhaj, Mohideen, & Mary, 2011).

Electrochemical Fluorination

Balandeh et al. (2017) conducted research on the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride. Their study explored various parameters influencing fluorination efficiency and provided a method for the synthesis of fluorinated compounds (Balandeh, Waldmann, Shirazi, Gomez, Rios, Allison, Khan, & Sadeghi, 2017).

Applications in Amino Acid Analysis

Scholze (1985) explored the high-performance liquid chromatographic determination of amino acids using phenyl isothiocyanate for pre-column derivatization. This method provided a reliable and cost-effective way for amino acid determination, enhancing the understanding of protein hydrolysates (Scholze, 1985).

Enantioresolution in Chromatography

Chen (2003) utilized phenyl isothiocyanate for pre-column derivatization of α-amino acids before their enantioresolution on a vancomycin bonded chiral phase in acetonitrile-based mobile phase. This method demonstrated the potential of phenyl isothiocyanate derivatives in enhancing chiral separation in chromatography (Chen, 2003).

Photochemical Studies

Olson et al. (1997) investigated the photophysics of [Ru(phen)2dppz]2+ in aqueous solution and in mixtures of acetonitrile and water. Their findings on the emission of the complex in water and its interaction with acetonitrile contributed to the understanding of the “light-switch” mechanism of these complexes, which are crucial in the field of spectroscopic probes for DNA (Olson, Hu, Hörmann, Jonkman, Arkin, Stemp, Barton, & Barbara, 1997).

Synthetic Applications of Nitrile Oxide

Kanemasa et al. (1988) presented the first generation of a sulfur-functionalized nitrile oxide, this compound oxide. Their research highlighted its cycloadditions to various olefins and acetylenes, leading to the synthesis of novel compounds with potential applications in organic synthesis (Kanemasa, Norisue, Suga, & Tsuge, 1988).

Safety and Hazards

“(Phenylthio)acetonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this compound should be done only outdoors or in a well-ventilated area .

Future Directions

The future directions for “(Phenylthio)acetonitrile” could involve further exploration of its use in organic synthesis, particularly in the field of electrochemical conversions . Additionally, the generation of a new sulfur-functionalized nitrile oxide 1,3-dipole, “this compound” oxide, has been presented, and its cycloadditions to a variety of olefins and acetylenes lead to 3-(phenylthiomethyl)-2-isoxazolines and -oxazoles .

Mechanism of Action

Target of Action

(Phenylthio)acetonitrile is a versatile CH-acidic compound . It primarily targets electron-deficient aromatics . These targets play a crucial role in various biochemical reactions, particularly in vicarious nucleophilic substitution (VNS) reactions .

Mode of Action

The interaction of this compound with its targets involves a unique mechanism. The molecule acts as an equivalent to an acetonitrile anion synthon with thiophenate as the leaving group . This interaction leads to significant changes in the target molecules, enabling them to undergo VNS reactions .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it influences the pathways involving electron-deficient aromatics . The downstream effects of these pathways are complex and can lead to various biochemical transformations. For instance, in the presence of solid sodium hydroxide in dimethyl sulfoxide, nitrobenzene gives predominantly 4-nitrophenylacetonitrile, along with some of the 2-isomer .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate VNS reactions . By acting as an acetonitrile anion synthon, it enables the transformation of electron-deficient aromatics, leading to significant changes at the molecular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of solid sodium hydroxide in dimethyl sulfoxide is necessary for the compound to facilitate the transformation of nitrobenzene . Additionally, the compound’s solubility in water could also affect its action and efficacy .

properties

IUPAC Name

2-phenylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJWPWCKRKHUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200216
Record name Acetonitrile, (phenylthio)-
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5219-61-4
Record name 2-(Phenylthio)acetonitrile
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Record name (Phenylthio)acetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (phenylthio)-
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Record name (phenylthio)acetonitrile
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Record name (PHENYLTHIO)ACETONITRILE
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Synthesis routes and methods I

Procedure details

Chloroacetonitrile (11.4 cc) is added at a temperature in the region of 5° C., in the course of 45 minutes, to a stirred solution of thiophenol (20 g) and a 2M ethanolic solution of sodium ethylate (90 cc). Stirring is maintained for 5 hours at a temperature in the region of 20° C. The reaction mixture is filtered, and the filtrate is evaporated to dryness at 50° C. under vacuum (20 mm Hg; 2.7 kPa). The residue is dissolved in a mixture (30 cc) of cyclohexane and ethyl acetate (70:30 by volume) and the solution is poured onto silica (1,000 g) contained in a column 6.5 cm in diameter. Elution is performed with a mixture of cyclohexane and ethyl acetate (70:30 by volume) as eluent. Phenylthioacetonitrile (14.5 g) is obtained, and is used in the crude state in the subsequent phases.
Quantity
11.4 mL
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reactant
Reaction Step One
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20 g
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reactant
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[Compound]
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ethanolic solution
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main synthetic application of (phenylthio)acetonitrile highlighted in the research?

A1: this compound serves as a precursor to this compound oxide, a sulfur-functionalized nitrile oxide. This compound readily undergoes 1,3-dipolar cycloaddition reactions with alkenes and alkynes. This reaction yields 3-(phenylthiomethyl)-2-isoxazolines and -oxazoles, respectively [, ]. These heterocyclic compounds can be further modified, demonstrating the synthetic utility of this compound in organic chemistry.

Q2: How does the sulfur atom in this compound influence the reactivity of the molecule?

A2: The presence of the sulfur atom significantly impacts the reactivity of this compound in two main ways. First, it enables the formation of the reactive 1,3-dipole this compound oxide [, ]. Second, in the resulting 3-(phenylthiomethyl)-2-isoxazolines, the sulfur atom stabilizes the carbanion formed upon deprotonation of the adjacent carbon. This stabilized carbanion readily reacts with various electrophiles, including aldehydes, Michael acceptors, and alkyl halides [].

Q3: Can this compound be used in the synthesis of natural products?

A3: Yes, research indicates that this compound derivatives can be employed in the synthesis of complex molecules like (-)-dihydrogermacrene D, a naturally occurring germacrane []. This highlights the potential of this compound as a building block in natural product synthesis.

Q4: Beyond cycloaddition reactions, are there other reported applications of this compound?

A4: this compound serves as a starting material in the synthesis of erbstatin dimethyl ether and N-acetyl-1,2-didehydrodopamine dimethyl ether []. These compounds are synthesized through a sequence involving Friedel-Crafts reaction, reduction, formylation, and oxidative desulfenylation, showcasing the versatility of this compound in multi-step synthesis.

Q5: Are there studies investigating the electrochemical behavior of this compound?

A5: Research has explored the selective electrofluorination of this compound, comparing its behavior to phenylacetonitrile [, ]. These studies provide insights into the influence of the sulfur atom on the electrochemical reactivity of this compound and its potential in electrosynthetic applications.

Q6: Has this compound been investigated in the context of biological activity?

A6: While not directly addressed in the provided abstracts, a study on the Arabidopsis thaliana nitrilase subfamily mentions this compound as one of the tested substrates for enzymatic characterization []. This suggests potential interest in understanding the interaction of this compound with biological systems.

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